molecular formula C10H13N3O2 B8510974 (2S,3S)-3-azido-4-phenylbutane-1,2-diol

(2S,3S)-3-azido-4-phenylbutane-1,2-diol

Cat. No.: B8510974
M. Wt: 207.23 g/mol
InChI Key: JTCZSTHUGMZUHS-VHSXEESVSA-N
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Description

(2S,3S)-3-Azido-4-phenylbutane-1,2-diol is a chiral diol derivative featuring a butane backbone with hydroxyl groups at positions 1 and 2, an azido group at position 3, and a phenyl substituent at position 4. Its stereochemistry at C2 and C3 (both S-configuration) is critical for its reactivity and application in asymmetric synthesis, particularly as an intermediate in pharmaceuticals.

Synthesis and Stability: The compound is synthesized via multistep routes involving azido-protection strategies. However, highlights that Roche abandoned an azido-protected derivative due to stability concerns, favoring sulfate or epoxide-protected alternatives for downstream coupling reactions .

Properties

Molecular Formula

C10H13N3O2

Molecular Weight

207.23 g/mol

IUPAC Name

(2S,3S)-3-azido-4-phenylbutane-1,2-diol

InChI

InChI=1S/C10H13N3O2/c11-13-12-9(10(15)7-14)6-8-4-2-1-3-5-8/h1-5,9-10,14-15H,6-7H2/t9-,10+/m0/s1

InChI Key

JTCZSTHUGMZUHS-VHSXEESVSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H]([C@@H](CO)O)N=[N+]=[N-]

Canonical SMILES

C1=CC=C(C=C1)CC(C(CO)O)N=[N+]=[N-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Substitutions: Azido vs. Amino vs. Sulfate

Table 1: Comparison of Functional Group Impact
Compound Functional Group (C3) Key Substituent (C4) Stability Notes Synthetic Route Highlights
(2S,3S)-3-Azido-4-phenylbutane-1,2-diol Azido (-N₃) Phenyl Prone to instability under harsh conditions Azido-protection, abandoned for scale-up
(2S,3S)-3-Amino-4-phenylbutane-1,2-diol Amino (-NH₂) Phenyl More stable; requires acid protection Grignard addition, hydrogenation
Sulfate-protected diol derivatives Sulfate (-OSO₃⁻) Variable Enhanced stability for coupling steps Epoxide intermediates via microbial reduction
  • Azido vs. Amino: The azido group’s instability contrasts with the amino group’s robustness. For instance, the adamantyl-substituted amino-diol in forms stable crystalline salts (melting point 235°C) due to hydrogen-bond networks involving chloride and water .
  • Sulfate Protection : Sulfate groups improve stability and facilitate coupling reactions, as seen in Bristol Myers Squibb’s chemoenzymatic synthesis of chiral epoxides .

Structural Analogues: Phenyl vs. Adamantyl vs. Cyclohexane Derivatives

Table 2: Substituent Effects on Physical Properties
Compound Substituent (C4) Key Structural Features Crystallinity/Interactions
This compound Phenyl Linear butane chain, azido group Limited data; likely amorphous
Adamantyl-amino-diol hydrochloride Adamantyl Bulky adamantyl group, ammonium-chloride salt Layered packing (P212121 space group), strong H-bonding
Cyclohexane-diazido derivatives Cyclohexane Rigid cyclohexane ring, multiple azido groups Not reported; TBS protection enhances solubility
  • Phenyl vs. Adamantyl: The bulky adamantyl group in promotes crystallinity through nonpolar layer stacking, while phenyl groups may hinder crystallization due to planar geometry.
  • Cyclohexane Derivatives : describes diazido-cyclohexane diols with tert-butyldimethylsilyl (TBS) protection, which improves solubility and handling compared to linear butane analogs .

Key Research Findings

Instability of Azido Groups : Roche’s discontinuation of azido-diol routes highlights the need for alternative protecting groups in industrial applications .

Hydrogen-Bond Networks: Adamantyl-amino-diols exhibit robust crystalline structures via chloride-water H-bonding, a feature absent in azido analogs .

Enzymatic vs. Chemical Synthesis : Microbial reduction offers superior stereocontrol compared to traditional Grignard methods, though scalability varies .

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